molecular formula C13H9NO3 B11880425 7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87308-11-0

7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No.: B11880425
CAS No.: 87308-11-0
M. Wt: 227.21 g/mol
InChI Key: NKGJRTRPUAAQBE-UHFFFAOYSA-N
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Description

7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its fused ring structure, which includes a benzopyran moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one can be achieved through several synthetic routes. One common method involves the von Pechmann reaction, which starts with 6-hydroxy-2,3-dihydrobenzofuran acetates and 1-benzyl-3-ethoxycarbonylpiperidin-4-one, followed by dehydrogenation . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzopyrano or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-5H-1benzopyrano[3,4-c]pyridin-5-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

87308-11-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-methoxychromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c1-16-11-4-2-3-9-8-5-6-14-7-10(8)13(15)17-12(9)11/h2-7H,1H3

InChI Key

NKGJRTRPUAAQBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=C2C=CN=C3

Origin of Product

United States

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